3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline
Description
3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline is a substituted aniline derivative characterized by a benzyloxy group at the 3-position of the aniline ring and a 4-ethoxybenzyl group attached to the nitrogen atom. Its molecular formula is C₂₂H₂₃NO₂, with a molecular weight of 333.43 g/mol. Such methods likely apply to the target compound, with adjustments in substituents (e.g., 4-ethoxybenzyl instead of 3-methoxyphenyl).
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-2-24-21-13-11-18(12-14-21)16-23-20-9-6-10-22(15-20)25-17-19-7-4-3-5-8-19/h3-15,23H,2,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYCTEIVEITJND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzyloxy Aromatic Intermediate
The benzyloxy group is introduced typically by reacting a hydroxy-substituted aromatic compound with benzyl halides under basic conditions:
- Reaction conditions: Use of solvents like dimethylformamide (DMF) or acetone.
- Base: Potassium carbonate (K2CO3) or soda ash to deprotonate the phenol.
- Temperature: Reflux or moderate heating (60–70 °C).
- Outcome: High yields (92–99%) of 4-(benzyloxy)benzyl derivatives are reported.
This step ensures the selective etherification of the phenolic hydroxyl group without affecting other functional groups.
Preparation of Ethoxybenzylamine Intermediate
The ethoxybenzylamine moiety can be synthesized by reduction of the corresponding nitrile or via reductive amination:
- Reduction of nitriles: Lithium aluminum hydride (LiAlH4) is used to reduce 4-ethoxybenzonitrile to 4-ethoxybenzylamine.
- Reaction conditions: THF solvent, low temperature (0 °C) initially, followed by stirring at room temperature for 16 hours.
- Hydrolysis: Addition of water under basic conditions (NaOH) to complete the amine formation.
- Yields: Moderate to good yields (49–80%) depending on the substituents and isolation procedures.
Coupling to Form 3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline
The final coupling involves linking the benzyloxy-substituted aniline with the ethoxybenzylamine:
- Method 1: Reductive Amination
- React 3-(benzyloxy)aniline with 4-ethoxybenzaldehyde under reductive amination conditions.
- Use of hydrogenation catalyst such as 10% palladium on carbon (Pd/C).
- Hydrogen pressure: 2–3 MPa.
- Temperature: 50–65 °C.
- Reaction time: 6–8 hours.
- Solvent: Anhydrous methanol or ethanol.
- Method 2: Nucleophilic Substitution
- Reaction of 3-(benzyloxy)aniline with 4-ethoxybenzyl chloride or bromide.
- Use of base (e.g., sodium carbonate) and polar aprotic solvents (DMF or dichloromethane).
- Controlled temperature to avoid side reactions.
- Purification: Recrystallization from ethanol or chromatographic methods to isolate the pure product.
Representative Experimental Data
| Step | Reactants | Conditions | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzyloxy ether formation | 4-hydroxyaniline + benzyl chloride | DMF, K2CO3, 60–70 °C, 4 h | None | 92–99 | High selectivity for benzyloxy formation |
| Ethoxybenzylamine synthesis | 4-ethoxybenzonitrile + LiAlH4 | THF, 0 °C to 25 °C, 16 h + NaOH hydrolysis | None | 49–80 | Yield varies with substituent and isolation |
| Coupling via reductive amination | 3-(Benzyloxy)aniline + 4-ethoxybenzaldehyde | Methanol, Pd/C, H2 (2–3 MPa), 55 °C, 6–8 h | 10% Pd/C | 85–88 | High purity after recrystallization |
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or ethoxybenzyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and suitable solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinones, nitroso compounds, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced products.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis.
| Reaction Type | Example Reaction | Common Reagents |
|---|---|---|
| Oxidation | Formation of quinones | Potassium permanganate |
| Reduction | Yielding amine derivatives | Lithium aluminum hydride |
| Substitution | Producing substituted anilines | Sodium hydride in DMF |
Biology
The compound has been investigated for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. Studies suggest that it may interact with specific molecular targets, leading to inhibition or activation of biochemical pathways.
- Anticancer Properties : Compounds similar to this compound have shown effectiveness in inhibiting cancer cell proliferation. For instance, modifications in the benzyl group may enhance anti-proliferative activity against various cancer cell lines, including human umbilical vein endothelial cells (HUVECs) .
- Antimicrobial Activity : The structure suggests potential interactions with microbial cell membranes or key enzymes necessary for microbial viability .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows it to be integrated into formulations requiring specific chemical properties.
Case Study 1: Anticancer Activity
A study highlighted that derivatives of this compound exhibited promising anticancer properties when tested against various cancer cell lines. The results indicated that specific modifications could enhance the compound's efficacy against certain types of cancer .
Case Study 2: Antimicrobial Efficacy
Research demonstrated that the compound showed significant antimicrobial activity against a range of bacterial strains. The findings suggested that the benzyloxy group plays a crucial role in its interaction with microbial targets .
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and ethoxybenzyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
- Electronic Effects : Replacing the 4-ethoxy group with electron-withdrawing groups (e.g., 4-fluoro) may enhance electrophilicity, influencing binding in kinase assays .
- Steric Considerations : The 4-ethoxy group’s longer alkyl chain compared to 4-methoxy could improve lipophilicity, affecting membrane permeability in drug design.
Liquid-Crystalline Derivatives
Table 2: Mesomorphic Properties of Benzyloxy-Aniline Liquid Crystals
- Alkyl Chain Impact: Longer chains (e.g., C16) enhance mesophase stability and broaden temperature ranges, critical for display technologies .
Biological Activity
3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline is an organic compound that belongs to the class of aromatic amines. Its unique structure, characterized by the presence of a benzyloxy and an ethoxybenzyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 295.39 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The compound likely acts through the following mechanisms:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound can bind to various receptors, potentially modulating signal transduction pathways.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which could be relevant for reducing oxidative stress in cells.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer activities. For instance:
- A study demonstrated that an analog of this compound inhibited the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Preliminary studies have shown:
- Effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Neuroprotective Effects
The neuroprotective potential of related compounds has been explored, indicating that they may protect neuronal cells from apoptosis induced by various stressors .
Case Study 1: Anticancer Activity
In a controlled laboratory setting, this compound was tested against several cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HCT116 (Colon) | 15.0 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus.
Q & A
What synthetic methodologies are most effective for preparing 3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline, and how can reaction conditions be optimized?
The synthesis of structurally related benzyl-aniline derivatives (e.g., 2-benzyl-N-(4-methoxybenzyl)aniline) typically involves imine condensation followed by isoaromatization. For example, reacting (E)-2-arylidene-3-cyclohexenones with primary amines under reflux conditions in ethanol, with glacial acetic acid as a catalyst, yields intermediates that are purified via silica gel column chromatography . To optimize for this compound:
- Substituent compatibility : Meta-substituted nitro or cyano groups may lead to side products (e.g., benzylphenols), requiring careful monitoring of substituent effects .
- Catalyst selection : Acidic conditions (e.g., AcOH) enhance imine formation, while base-sensitive intermediates may necessitate pH control.
- Purification : Column chromatography is critical for isolating the target compound from byproducts like 2-benzylphenols .
How can NMR spectroscopy and HPLC be employed to confirm the structural integrity and purity of this compound?
- NMR analysis : Compare H and C NMR data with structurally similar compounds (e.g., 4-Methoxy-N-(4-methoxybenzyl)aniline, CHNO) to verify benzyloxy (δ ~4.9 ppm for -OCHPh) and ethoxybenzyl (δ ~1.4 ppm for -CHCH) groups .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times can be cross-referenced with known analogues (e.g., N-substituted anilines) to identify contaminants .
What strategies are recommended for analyzing substituent effects on the mesomorphic behavior of this compound derivatives?
For liquid-crystalline derivatives (e.g., azomethine-linked systems):
- Phase characterization : Combine differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to identify nematic or smectic phases. Ethoxy and benzyloxy groups enhance conformational flexibility, lowering transition temperatures .
- DFT modeling : Optimize molecular geometry to correlate calculated dipole moments and polarizabilities with experimental mesophase stability .
How can conflicting spectroscopic data arising from rotational isomers or tautomeric forms be resolved?
- Variable-temperature NMR : Cool samples to –40°C to slow rotational isomerism of the ethoxybenzyl group, simplifying splitting patterns .
- Theoretical calculations : Compare experimental H NMR shifts with DFT-predicted chemical shifts for different conformers (e.g., using Gaussian 09 with B3LYP/6-31G* basis set) .
What experimental design considerations are critical for minimizing byproducts during the synthesis of this compound?
- Substrate scope : Avoid meta-nitro substituents on cyclohexenones, which promote undesired isoaromatization to benzylphenols .
- Reaction monitoring : Use TLC or in situ IR to detect early-stage intermediates and adjust reaction time/temperature.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may suppress side reactions compared to ethanol .
What computational tools are suitable for predicting the thermal stability and decomposition pathways of this compound?
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures under nitrogen.
- ReaxFF MD simulations : Model bond dissociation energies (e.g., C-O vs. C-N cleavage) to predict fragmentation patterns .
How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Steric hindrance : Ethoxy groups at the para position reduce accessibility for Suzuki-Miyaura coupling, requiring bulky ligands (e.g., SPhos) .
- Electronic effects : Electron-donating benzyloxy groups activate the aniline ring toward electrophilic substitution but deactivate it toward nucleophilic attacks .
What crystallization techniques are effective for obtaining single crystals of this compound derivatives for X-ray diffraction studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
